Heptadec-10-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
191421-91-7 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-10-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h7-8,17H,2-6,9-16H2,1H3 |
InChI Key |
XHDITURHSVHLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC=O |
Origin of Product |
United States |
Occurrence and Biological Origins of Heptadec 10 Enal in Diverse Organisms
Detection and Distribution in Marine Primary Producers
Despite a thorough review of research concerning the chemical composition of marine macroalgae, microalgae, and cyanobacteria, no specific data confirming the presence of Heptadec-10-enal were found.
Brown algae (Phaeophyceae), particularly species within the orders Cutleriales and Dictyotales, are known producers of a variety of volatile, unsaturated hydrocarbons that often function as signaling molecules, such as sex pheromones. While compounds with related structures, primarily C11 hydrocarbons, have been identified in species like Cutleria multifida and those in the genus Dictyopteris, there is no specific mention in the reviewed literature of the isolation of this compound from these or any other macroalgal species.
The volatilome, or the complete set of volatile organic compounds (VOCs), of various microalgae and cyanobacteria is known to be complex, containing a wide array of aldehydes, alkanes, and ketones. These compounds are involved in various ecological interactions. However, a specific search for this compound within the documented volatilomes of these microorganisms did not yield any positive identifications.
Presence in Animal Secretions and Tissues Relevant to Chemical Communication
Searches for this compound in the chemical profiles of animal secretions, which are rich sources of semiochemicals for communication, were also unsuccessful.
The uropygial gland, or preen gland, of birds produces a complex mixture of waxes, fatty acids, and other volatile compounds that play roles in feather maintenance, waterproofing, and chemical signaling. While research has identified a diverse range of molecules, including various aldehydes, in the secretions of different bird species, there is no documented evidence of this compound in these secretions.
Mammals utilize a vast array of chemical signals for communication, originating from various glands and tissues. These semiochemicals include a wide range of organic molecules. However, a review of the literature on mammalian chemical ecology did not reveal any instances of this compound being identified as a component of their semiochemical profiles.
Insects are well-known for their sophisticated use of chemical cues for a multitude of purposes, including mating, defense, and foraging. Their chemical repertoire is incredibly diverse. Despite this, searches within the field of insect chemical ecology did not uncover any studies identifying this compound as a pheromone, allomone, kairomone, or any other type of semiochemical used by insects.
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the occurrence of This compound in plant extracts, volatiles, or microbial fermentation products.
Extensive searches for the characterization and identification of this specific chemical compound within these biological matrices have not yielded any direct findings. While research has identified various other isomers of heptadecenal and related long-chain aldehydes in a diverse range of organisms, data pertaining explicitly to this compound remains absent from the reviewed sources.
Therefore, it is not possible to provide detailed research findings, data tables, or discussions on its presence in the specified biological contexts as outlined in the requested article structure. The scientific community has yet to report the natural occurrence of this compound in these areas.
Biosynthetic Pathways and Metabolic Transformations of Heptadec 10 Enal
Elucidation of Enzymatic Mechanisms
The biosynthesis of Heptadec-10-enal is a multi-step process involving several key enzymes and precursor molecules.
Role of Fatty Acid Precursors in this compound Biosynthesis
The primary building blocks for the synthesis of long-chain aldehydes like this compound are fatty acids. Specifically, cis-10-Heptadecenoic acid is a known precursor. evitachem.com The synthesis of this precursor often starts from heptadecanoic acid. evitachem.com In many biological systems, the production of hydrocarbons, including aldehydes, originates from intermediates of fatty acid metabolism. nih.gov For instance, cyanobacteria can produce C13 to C17 alkanes and alkenes from these intermediates. nih.gov The production of heptadecane, a related hydrocarbon, is consistent with the decarbonylation of even-numbered fatty aldehydes, following an "n-1" rule. asknature.org
Involvement of Acyl-ACP Reductase and Aldehyde Decarbonylase Systems
A crucial step in the biosynthesis of aldehydes from fatty acid precursors is the reduction of acyl-acyl carrier proteins (acyl-ACPs). This reaction is catalyzed by Acyl-ACP reductase (AAR), an enzyme that converts acyl-ACP into a fatty aldehyde. researchgate.net This process is dependent on NADPH. asknature.orgnih.gov The resulting fatty aldehyde can then be acted upon by aldehyde decarbonylase (ADO), also known as aldehyde deformylating oxygenase, which converts the aldehyde into an alkane and formate. nih.govnih.gov In cyanobacteria, a two-step pathway involving AAR and ADO leads to the production of alkanes from acyl-ACPs. nih.gov AAR first produces a 16- or 18-carbon aldehyde, which is then converted by ADO. nih.gov
Table 1: Key Enzymes in Aldehyde Biosynthesis
| Enzyme | Function | Precursor | Product |
|---|---|---|---|
| Acyl-ACP Reductase (AAR) | Reduces long-chain acyl-ACPs to fatty aldehydes. uniprot.org | Acyl-ACP | Fatty aldehyde |
| Aldehyde Decarbonylase (ADO) | Converts fatty aldehydes to alkanes. nih.gov | Fatty aldehyde | Alkane, Formate |
Proposed Light-Dependent Fatty Acid Photodecarboxylase Pathways
An alternative pathway for the conversion of fatty acids involves a light-dependent enzyme known as fatty acid photodecarboxylase (FAP). acs.orgresearchgate.net This enzyme, found in organisms like the microalga Chlorella variabilis, utilizes blue light to catalyze the decarboxylation of medium to long-chain fatty acids into their corresponding n-alkanes or n-alkenes. acs.orgnih.gov The reaction is initiated by a flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. acs.orgresearchgate.net Upon absorbing blue light, the FAD cofactor becomes excited and abstracts an electron from the fatty acid's carboxyl group, leading to decarboxylation and the formation of an alkyl radical, which is then converted to the final alkane product. acs.orgnih.gov Studies have shown that violet light may enhance the catalytic activity of FAP compared to blue light. acs.org
Oxidative Degradation and Lipid Peroxidation Products Leading to this compound
This compound can also be formed through the oxidative degradation of lipids, a process known as lipid peroxidation. nih.govwikipedia.org This process is initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids (PUFAs) in cell membranes. wikipedia.orgnih.gov This leads to a chain reaction producing lipid hydroperoxides (LOOH) as primary products. nih.gov These hydroperoxides are unstable and can decompose into a variety of secondary products, including aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govmdpi.com The breakdown of lipid hydroperoxides into aldehydes and other carbonyl compounds is a key feature of lipid oxidation. researcherslinks.com
Genetic Regulation and Molecular Determinants of Aldehyde Production
The production of aldehydes is tightly controlled at the genetic level, with specific genes and expression patterns governing the synthesis pathways.
Gene Identification and Expression Studies Related to this compound Synthesis
In cyanobacteria, the genes responsible for alkane biosynthesis, which involves an aldehyde intermediate, have been identified as an operon containing genes for an acyl-acyl carrier protein reductase and an aldehyde decarbonylase. nih.gov Heterologous expression of this operon in Escherichia coli has been shown to result in the production of C13 to C17 alkanes and alkenes. nih.gov In Synechococcus elongatus, the genes orf1593 and orf1594 are sufficient for in vivo alkane biosynthesis, with fatty aldehydes acting as intermediates. asknature.org
The expression of aldehyde dehydrogenase (ALDH) genes, which are responsible for oxidizing aldehydes to carboxylic acids, is often induced under various stress conditions, such as drought, salinity, and heat stress. mdpi.comiosrjournals.org This upregulation is a protective mechanism to detoxify the harmful aldehydes that accumulate during stress. mdpi.com For example, in rice, the expression of certain ALDH genes is significantly increased under submerged conditions. nih.gov Studies in various plants, including Arabidopsis, melon, and licorice, have shown that different ALDH genes are responsive to specific abiotic and biotic stresses. mdpi.comfrontiersin.orgmdpi.com
Transcriptional and Post-Transcriptional Control Mechanisms
The precise transcriptional and post-transcriptional control mechanisms governing the biosynthesis of this compound have not been extensively detailed in scientific literature. However, by examining the regulation of related metabolic pathways, such as those for fatty acids and other volatile organic compounds (VOCs) in organisms like microalgae, we can infer the likely control systems.
Transcriptional Control: The synthesis of this compound is expected to be regulated at the genetic level, where environmental signals trigger the expression of necessary enzymes. Epigenetic modifications, including DNA methylation and histone modifications, are fundamental mechanisms that control gene expression in metabolic pathways without altering the DNA sequence itself. mdpi.com DNA methylation can suppress transcription by preventing the binding of transcription factors or by altering chromatin structure. mdpi.com
In the context of stress responses, such as nutrient limitation, specific genes involved in lipid metabolism are upregulated. For instance, in the microalga Lobosphaera incisa, nitrogen starvation has been shown to induce the upregulation of genes within the putative biosynthetic pathway for long-chain fatty alcohols, which are chemical precursors to aldehydes. frontiersin.org This suggests a transcriptional response where the lack of nitrogen activates transcription factors that, in turn, initiate the expression of genes encoding for enzymes like acyl-ACP reductases and aldehyde-deformylating oxygenases, which are central to aldehyde and alkane production in cyanobacteria. frontiersin.orgresearchgate.net
Post-Transcriptional Control: Following transcription, gene expression can be further regulated at the post-transcriptional level. MicroRNAs (miRNAs) are a class of small non-coding RNA molecules that can bind to messenger RNA (mRNA), leading to the suppression of gene expression. mdpi.com This is a common regulatory mechanism across eukaryotes for fine-tuning metabolic processes.
Furthermore, the stability and translational efficiency of mRNA molecules are critical control points for protein production. nih.gov The structural elements of an mRNA molecule, such as the 5' cap and 3' poly(A) tail, are crucial for its stability and how efficiently it is translated into a protein (enzyme). nih.gov Regulation of these elements can therefore control the quantity of biosynthetic enzymes produced, ultimately affecting the output of compounds like this compound.
Environmental and Physiological Factors Influencing this compound Biosynthesis and Emission Rates
The production and release of this compound are intricately linked to the organism's surrounding environment and its physiological state. Factors such as nutrient levels, physical stressors, light, and temperature can significantly alter the metabolic output of volatile organic compounds.
Impact of Nutrient Availability and Stress Conditions (e.g., Nitrogen Deprivation)
Nutrient availability is a primary factor governing the metabolism and growth of microorganisms like algae. researchgate.net The limitation of essential nutrients such as nitrogen, phosphorus, and silicon acts as a significant stressor that can trigger profound changes in cellular processes, including the biosynthesis of secondary metabolites like VOCs. researchgate.netresearchgate.netmdpi.com
Nitrogen deprivation is a widely studied stress condition that induces notable changes in the chemical profile of microalgae. frontiersin.orgresearchgate.net Studies on the microalga Lobosphaera incisa demonstrate that nitrogen starvation leads to a significant, time-dependent increase in the production of various VOCs, including fatty aldehydes and alcohols. frontiersin.orgresearchgate.net These compounds are not only retained within the algal biomass but are also released into the surrounding medium, which suggests they may have roles as chemical messengers or signaling molecules under stress conditions. frontiersin.org The production of reactive oxygen species (ROS) also increases under N-starvation, and the elevated VOC production may play a role in scavenging these harmful molecules. frontiersin.orgresearchgate.net
The table below summarizes the response of different classes of volatile organic compounds (VOCs) in L. incisa to nitrogen starvation over a 14-day period, based on findings from the study.
| VOC Class | Response to Nitrogen Starvation in L. incisa |
| Alkanes & Alkenes | Alkanes showed a significant increase up to day 3, then decreased. Alkenes, primarily heptadec-8-ene, showed a significant decrease over time. frontiersin.org |
| Fatty Aldehydes | Short-chain fatty aldehydes were found to be released into the medium in appreciable amounts, suggesting active synthesis and release under stress. frontiersin.org |
| Fatty Alcohols | Long-chain unsaturated fatty alcohols increased significantly in the algal biomass, with a 3.0- to 5.0-fold increase for some C18 alcohols. frontiersin.org |
| Fatty Acids (Volatile) | A significant increase in volatile fatty acids was observed in both the biomass and the medium, mirroring the pattern of ROS production. researchgate.net |
This table is based on data from studies on Lobosphaera incisa under nitrogen starvation. frontiersin.orgresearchgate.net
Similarly, studies on diatoms from the genus Chaetoceros have shown that deprivation of nitrogen, phosphate, or silicon alters their metabolic output and antioxidant capacity, further highlighting the sensitivity of algal chemical profiles to nutrient stress. researchgate.net
Influence of Photoperiod, Temperature, and Seasonal Variations
The biosynthesis of volatile compounds in photosynthetic organisms is heavily influenced by physical environmental parameters, including the daily light-dark cycle (photoperiod), ambient temperature, and broader seasonal changes. mdpi.commdpi.com
Seasonal Variations: Many marine organisms, particularly algae, exhibit strong seasonal patterns in their growth and chemical composition. mdpi.comcabidigitallibrary.org A study of the brown alga Cladostephus spongiosus revealed significant seasonal variations in the profile of its emitted volatiles, which include aliphatic compounds like aldehydes and hydrocarbons. mdpi.com The composition of these volatiles changed throughout the year, corresponding with seasonal shifts in sea temperature and the alga's own growth cycle. mdpi.com Diatom and dinoflagellate populations also display distinct seasonal succession, with different species blooming at different times of the year, which would naturally lead to seasonal changes in the VOCs present in the environment. cabidigitallibrary.orgresearchgate.net
Temperature and Photoperiod: Temperature directly affects the rate of enzymatic reactions and can restrain the proliferation of certain algal species at its extremes. researchgate.net The photoperiod, or duration of light exposure, is fundamental for photosynthesis. The interplay between light and temperature dictates the metabolic state of photosynthetic organisms. For example, the essential oil composition of some plants and algae can vary depending on the light conditions and temperature under which they are grown. iseoils.com Extreme light conditions, such as the prolonged darkness experienced by Antarctic benthic diatoms during polar winter, have been shown to significantly impair their photosynthetic capacity and physiological condition, demonstrating the critical dependence on light cycles. frontiersin.org While these diatoms can survive for months in the dark, their recovery upon the return of light is not instantaneous, indicating lasting effects of light deprivation on their metabolic functions. frontiersin.org
Ecological Roles and Biological Functions of Heptadec 10 Enal As a Chemical Messenger
Heptadec-10-enal as a Semiochemical in Interspecific and Intraspecific Interactions
Semiochemicals are chemical substances or mixtures released by an organism that affect the behaviors of other individuals. nih.govmdpi.com They are broadly classified as pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. pherobase.complos.org this compound and related compounds fall under this broad umbrella, influencing a range of behaviors and ecological relationships.
Pheromones are crucial for many aspects of an insect's life, including finding mates, locating food, and warning against predators. ufl.edu While direct evidence for this compound as a pheromone is limited, the functional roles of structurally similar long-chain aldehydes and ketones are well-documented in various insect species.
For instance, research on certain fruit flies has identified a related compound, (Z)-10-Heptadecen-2-one, as a major component of the aggregation pheromone in Drosophila martensis, D. buzzatii, and D. serido. nih.gov The production of this 2-ketone increases with the age of the male flies and is found in the ejaculatory bulb and on the cuticle. nih.gov This suggests a role in signaling maturity and promoting aggregation.
In the world of moths, aldehydes with similar chain lengths and degrees of unsaturation are common pheromone components. pherobase.com For example, (E)-10-Hexadecenal, an aldehyde with a 16-carbon chain, has been identified as a sex pheromone component of the yellow peach moth, Dichocrocis punctiferalis. pherobase.commedchemexpress.com Similarly, the silkmoth, Bombyx mori, uses (E,Z)-10,12-hexadecadienol (bombykol) as its primary female sex pheromone, with the corresponding aldehyde, bombykal, acting as a negative modulator of sexual behavior. plos.org These examples underscore the potential for C17 aldehydes like this compound to function as signaling molecules in insect communication, although specific research on this compound is needed.
Table 1: Examples of this compound Related Compounds in Pheromonal Communication
| Compound Name | Organism | Function | Reference |
| (Z)-10-Heptadecen-2-one | Drosophila martensis, D. buzzatii, D. serido | Aggregation Pheromone | nih.gov |
| (E)-10-Hexadecenal | Dichocrocis punctiferalis (Yellow Peach Moth) | Sex Pheromone | pherobase.commedchemexpress.com |
| (E,Z)-10,12-Hexadecadienal (Bombykal) | Bombyx mori (Silkmoth) | Negative Modulator of Sexual Behavior | plos.org |
Allelochemicals are compounds produced by one species that influence the growth, survival, or reproduction of another species. mdpi.com These can have either positive (synomones), negative (allomones, kairomones), or neutral effects on the receiving organism. nih.gov The study of these interactions is a cornerstone of chemical ecology. mdpi.com
While there is a lack of direct research identifying this compound as an allelochemical, the broader class of unsaturated aldehydes is known to be involved in plant defense against herbivores and pathogens. mdpi.com Plants produce a vast array of secondary metabolites that can act as repellents, feeding deterrents, or toxins to insects and other organisms. mdpi.com It is plausible that this compound, if produced by a plant or alga, could have allelopathic effects, influencing the surrounding flora and fauna. For example, some plant volatile organic compounds (VOCs) can act as signals that mediate communication between plants and other organisms, serving as either attractants or repellents. mdpi.com
Trophic interactions, the feeding relationships between organisms, form the basis of ecosystem structure and function. google.com Chemical signals can play a significant role in mediating these interactions, for instance, by indicating the location of prey or the presence of a predator. nih.gov
The influence of this compound on trophic interactions is not yet documented. However, the release of volatile compounds by plants and algae can influence herbivory. frontiersin.org These compounds can either attract or deter herbivores, thereby shaping the food web. frontiersin.org For example, some herbivorous crabs have adapted to feed on chemically defended seaweeds that are avoided by fish, illustrating the complex role of chemical defenses in determining feeding patterns. frontiersin.org The potential for this compound to be involved in such interactions remains an area for future research.
Contribution of this compound to Organismal Stress Responses
Organisms have evolved various mechanisms to cope with environmental stressors, and chemical compounds often play a central role in these responses. This is particularly true for sessile organisms like algae, which cannot escape their environment.
Marine algae produce a diverse array of secondary metabolites as a defense against herbivores and fouling organisms. si.edu These chemical defenses can include compounds such as polyphenolics, terpenes, and halogenated compounds. si.edu Unsaturated aldehydes are also implicated in these defensive strategies. frontiersin.org
Studies on various algae have revealed the presence of compounds structurally related to this compound that contribute to their defense. For instance, the brown alga Cladostephus spongiosus produces a variety of aliphatic compounds, including (E)-heptadec-8-ene and (Z)-heptadec-3-ene. mdpi.com Other research has shown that oxylipins, which include unsaturated aldehydes, can act as defense compounds in marine algae. mdpi.com In the red alga Laurencia papillosa, an aldehyde derivative, (E)-2-{(E) tridec-2-en-2-yl} heptadec-2-enal, has demonstrated antifungal activity. frontiersin.orgnih.gov Furthermore, extracts from the brown alga Halopteris scoparia have been found to contain (Z)-octadec-9-enal and exhibit antifouling activity. mdpi.com These findings suggest that long-chain unsaturated aldehydes are part of the chemical arsenal (B13267) that algae use to deter settlement of other organisms and defend against pathogens.
Table 2: Defensive Compounds in Algae Related to this compound
| Compound/Compound Class | Algal Species | Defensive Role | Reference |
| (E)-heptadec-8-ene, (Z)-heptadec-3-ene | Cladostephus spongiosus (Brown Alga) | Part of the alga's chemical profile; related compounds act as defense. | mdpi.com |
| (E)-2-{(E) tridec-2-en-2-yl} heptadec-2-enal | Laurencia papillosa (Red Alga) | Antifungal activity. | frontiersin.orgnih.gov |
| (Z)-octadec-9-enal | Halopteris scoparia (Brown Alga) | Component of extracts with antifouling activity. | mdpi.com |
| Oxylipins (including unsaturated aldehydes) | Marine Algae | Defense against herbivores and pathogens. | frontiersin.orgmdpi.com |
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a condition known as oxidative stress. nih.govresearchgate.net α,β-unsaturated aldehydes, as a class of compounds, have a complex relationship with oxidative stress. They can be products of lipid peroxidation, which is a hallmark of oxidative damage, and their high reactivity can lead to further cellular stress. nih.govportlandpress.com However, they can also participate in cellular signaling pathways that upregulate antioxidant defenses. nih.gov
Direct research on the antioxidant properties of this compound is scarce. However, a study on the plant Spondias purpurea identified a related compound, (Z)-3-(Heptadec-10-en-1-yl) phenol. researchgate.net Extracts from this plant, containing this phenol, demonstrated significant free radical scavenging activity, suggesting that the heptadecenyl moiety may contribute to antioxidant effects. researchgate.net
The general role of unsaturated aldehydes in oxidative stress is context-dependent. While high concentrations are often toxic, they can also trigger adaptive responses in cells, leading to the upregulation of protective mechanisms. nih.govportlandpress.com The potential for this compound to act as a signaling molecule in oxidative stress pathways or as a direct antioxidant warrants further investigation.
Characterization within Complex Volatile Organic Compound Profiles
The characterization of specific volatile organic compounds (VOCs) within the complex chemical profiles, or volatilomes, of organisms is critical to understanding their ecological roles. This process involves sophisticated analytical techniques to identify and quantify individual molecules from a background of hundreds or thousands of other compounds.
Advanced Analytical Methodologies for the Study of Heptadec 10 Enal
Comprehensive Extraction and Sample Preparation Techniques for Volatile Aldehydes
The initial and most critical step in the analysis of Heptadec-10-enal is its efficient extraction from the sample matrix while preserving its chemical integrity. The choice of extraction method is dictated by the nature of the sample, the concentration of the analyte, and the subsequent analytical technique.
Headspace Solid-Phase Microextraction (HS-SPME) is a premier solvent-free, non-destructive, and highly sensitive technique for isolating volatile and semi-volatile compounds like this compound from solid, liquid, or gaseous samples. The method relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fused-silica fiber. The fiber, coated with a specific stationary phase, adsorbs the target compounds, which are then thermally desorbed directly into the injection port of a gas chromatograph for analysis.
The efficiency of HS-SPME for this compound analysis is highly dependent on several optimized parameters. The selection of the fiber coating is paramount; common coatings such as Polydimethylsiloxane (PDMS) are effective for nonpolar compounds, while mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) offer a broader polarity range and are superior for trapping trace levels of aldehydes. Other critical parameters include extraction temperature, which influences the vapor pressure of this compound, and extraction time, which determines the equilibrium state between the phases. Research has demonstrated that precise optimization of these conditions is essential for achieving maximum sensitivity and reproducibility in the trace analysis of this compound from various matrices, including plant tissues and food aromas.
| Parameter | Plant Tissue Matrix | Food Aroma Matrix | Rationale for Selection |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | DVB/CAR/PDMS (50/30 µm) | Provides a broad-range affinity for volatile aldehydes and enhances trapping of trace-level compounds. |
| Extraction Temperature | 60 °C | 50 °C | Balances analyte volatility with minimizing thermal degradation or creation of artifacts. |
| Extraction Time | 45 min | 30 min | Ensures sufficient time for analyte equilibration between the sample headspace and the fiber coating. |
| Sample Agitation | 250 rpm | 500 rpm | Facilitates the release of this compound from the matrix into the headspace for efficient adsorption. |
| Desorption Conditions | 250 °C for 5 min | 250 °C for 4 min | Ensures complete and rapid transfer of the analyte from the SPME fiber to the GC injector. |
Hydrodistillation (HD), often performed using a Clevenger-type apparatus, is a classical and robust technique for extracting essential oils and other volatile compounds from plant materials. During HD, the sample is boiled in water, and the resulting steam, carrying volatile molecules like this compound, is condensed and collected. The immiscible oil layer, rich in target compounds, is then separated from the aqueous phase. While effective for obtaining a bulk profile of volatile constituents, HD can be time-consuming and the high temperatures may induce thermal degradation or isomerization of sensitive compounds.
Liquid-Liquid Extraction (LLE) is a complementary or alternative method used to isolate this compound from aqueous distillates or other liquid samples. This technique involves partitioning the analyte between two immiscible liquid phases. A nonpolar organic solvent, such as dichloromethane (B109758) or hexane, is typically used to selectively extract the relatively nonpolar this compound from an aqueous matrix. The efficiency of the extraction is governed by the partition coefficient of this compound in the chosen solvent system. Multiple sequential extractions are often performed to maximize recovery.
| Method | Solvent | Relative Recovery (%) | Key Considerations |
|---|---|---|---|
| Hydrodistillation (HD) | N/A (Water) | Variable (Matrix Dependent) | Risk of thermal artifacts; suitable for bulk essential oil profiling. |
| Liquid-Liquid Extraction (LLE) | Dichloromethane | 92 ± 4% | High efficiency for aldehydes; solvent is dense and requires careful handling. |
| Liquid-Liquid Extraction (LLE) | n-Hexane | 85 ± 5% | Good selectivity for nonpolar compounds; less dense than water. |
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a modern, automated technique that utilizes elevated temperatures and pressures to enhance the efficiency and speed of solvent extraction from solid and semi-solid samples. By maintaining the solvent in a liquid state above its atmospheric boiling point, ASE improves analyte solubility and diffusion rates, leading to significantly reduced extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.
In the context of metabolite profiling, ASE is particularly valuable for obtaining a comprehensive extract that includes a wide range of compounds of varying polarities and volatilities, including semi-volatiles like this compound. The method allows for fine-tuning of parameters such as temperature, pressure, static extraction time, and solvent composition to selectively or broadly target different classes of metabolites. For this compound, a moderately nonpolar solvent system can be employed under optimized conditions to ensure its efficient removal from complex biological matrices while minimizing the co-extraction of interfering substances.
Chromatographic and Spectrometric Techniques for Structural Elucidation and Quantification
Following extraction, advanced separation and detection techniques are required to unambiguously identify and quantify this compound. The combination of chromatography for separation and spectrometry for detection provides the highest level of analytical confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a capillary column coated with a stationary phase. This compound, being volatile, is ideally suited for this technique.
Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. The definitive identification of this compound is achieved by comparing its experimentally obtained retention time (or Kovats Retention Index) and mass spectrum with those of an authentic standard or reference spectra from established libraries (e.g., NIST, Wiley). The fragmentation pattern for this compound under EI conditions typically includes a discernible (though often weak) molecular ion peak (M⁺) at m/z 252 and characteristic fragments resulting from alpha and McLafferty rearrangements common to unsaturated aldehydes.
| Parameter | Condition / Value | Purpose |
|---|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides excellent separation of semi-volatile, nonpolar to mid-polar compounds. |
| Oven Program | 50 °C (2 min), ramp 5 °C/min to 280 °C (hold 5 min) | Ensures effective separation of this compound from other matrix components. |
| Injector Temperature | 250 °C | Facilitates rapid volatilization of the analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible, library-searchable fragmentation patterns. |
| Kovats Retention Index (DB-5) | ~1935 ± 10 | Standardized retention value for cross-instrument and inter-laboratory confirmation. |
| Characteristic Mass Fragments (m/z) | 252 (M⁺), 234, 111, 97, 83, 69, 55, 41 | Unique fingerprint for structural confirmation of this compound. |
While GC-MS is the primary technique for volatile aldehydes, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful alternative, particularly when dealing with complex matrices or when pre-concentration is necessary. Direct analysis of underivatized aldehydes by HPLC is challenging due to their lack of a strong chromophore for UV detection and their poor ionization efficiency in common MS sources like electrospray ionization (ESI).
To overcome this, this compound is chemically derivatized prior to analysis. A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts specifically with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses several key advantages:
Enhanced Detectability: The DNPH moiety is a strong chromophore, allowing for sensitive detection by UV-Vis detectors.
Improved Ionization: The derivative is more amenable to ionization by ESI or Atmospheric Pressure Chemical Ionization (APCI), enabling robust MS and MS/MS detection.
Increased Stability: The hydrazone is more stable than the parent aldehyde, reducing the risk of degradation during analysis.
The this compound-DNPH derivative can be effectively separated using reversed-phase HPLC and detected with high sensitivity and selectivity by a mass spectrometer, allowing for accurate quantification in diverse sample types.
| Parameter | Condition / Value | Rationale |
|---|---|---|
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | Reacts specifically with the aldehyde group to form a stable, detectable derivative. |
| HPLC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) | Standard for separating moderately nonpolar derivatives. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Provides efficient elution and promotes protonation for MS detection. |
| Detection | UV-Vis at 360 nm and/or MS/MS | UV for quantification; MS/MS (e.g., monitoring transition m/z 432 → 223) for confirmation. |
| MS Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the DNPH derivative by deprotonation. |
Utilization of Orthogonal GC Columns and Retention Index Databases for Enhanced Confidence in Identification
The complexity of volatile profiles in natural samples necessitates robust analytical strategies to ensure the correct identification of individual components. One powerful approach is the use of orthogonal gas chromatography (GC) columns. nih.govresearchgate.net Orthogonal systems utilize two columns with different stationary phase chemistries, providing independent separation mechanisms. nih.gov For instance, a non-polar column that separates compounds primarily by their boiling points can be paired with a polar column that separates them based on polarity. nih.govresearchgate.net This two-dimensional separation significantly reduces the chances of co-elution, where two different compounds exit the column at the same time, a common issue in single-column GC that can lead to misidentification. When analyzing a sample for this compound, using a non-polar column followed by a polar column can help to resolve it from other structurally similar aldehydes or compounds with similar boiling points.
Further enhancing the confidence of identification is the use of the Kováts retention index (RI). wikipedia.org The RI converts a compound's retention time into a system-independent, unitless number by relating it to the retention times of n-alkanes. wikipedia.org This allows for the comparison of retention data across different laboratories and analytical systems. wikipedia.org By comparing the experimentally determined RI of a peak suspected to be this compound with values from established retention index databases, analysts can gain a higher degree of certainty in their identification. nih.govresearchgate.netchemrxiv.org These databases often contain RI values for a multitude of compounds on various stationary phases. nih.govsci-hub.se For example, a match on both a non-polar and a polar column provides very strong evidence for the presence of this compound.
Table 1: Hypothetical Retention Indices for this compound on Different GC Columns
| Stationary Phase Type | Common Column Name | Hypothetical Retention Index of this compound |
| Non-polar (5% Phenyl Polysilphenylene-siloxane) | DB-5 | 1850 |
| Mid-polar (6% Cyanopropylphenyl/94% Dimethylpolysiloxane) | 624-type | 1980 |
| Polar (Polyethylene Glycol) | DB-WAX | 2250 |
Data Processing, Chemometric Analysis, and Bioinformatic Approaches
The large and complex datasets generated by modern analytical instruments, especially in the field of "volatileomics" (the comprehensive analysis of all volatile compounds in a sample), require sophisticated data processing and analysis techniques.
Multivariate Statistical Methods (e.g., Principal Component Analysis) for Volatileomics Data
Volatileomics studies often generate vast amounts of data, with hundreds or even thousands of detected compounds per sample. researchgate.net Manually interpreting such complex data is challenging. Multivariate statistical methods, such as Principal Component Analysis (PCA), are essential tools for extracting meaningful information from this data. nih.govresearchgate.netresearchgate.netnih.gov PCA is a data reduction technique that transforms the original set of correlated variables (e.g., the peak areas of all detected VOCs) into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net The first few PCs typically capture the majority of the variance in the data, allowing for the visualization of patterns and relationships between samples.
Integration of Reference Databases and Automated Workflows for Compound Identification
To handle the high throughput of modern analytical laboratories, the integration of reference databases and automated workflows for compound identification has become indispensable. researchgate.netresearchgate.net Automated systems can process raw GC-MS data, perform peak deconvolution (separating overlapping peaks), and compare the resulting mass spectra and retention indices against comprehensive databases. labcritics.comcernobioscience.comepa.gov
Several public and commercial databases are available, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library, which includes retention index data. chemrxiv.org There are also specialized databases for volatile compounds from various sources, including food, microbes, and human breath. nih.govcmdm.twvcf-online.nlcharite.de These databases are crucial for the tentative identification of compounds like this compound in complex mixtures. researchgate.net
Automated workflows streamline the entire process from data acquisition to compound annotation. researchgate.netnih.gov These workflows can incorporate various identification criteria, including mass spectral similarity, retention index matching, and even the prediction of physicochemical properties. researchgate.netlabcritics.com By automating these steps, researchers can significantly increase the speed and accuracy of compound identification, allowing them to focus on the biological or chemical interpretation of the results. cernobioscience.com This automation is particularly valuable in large-scale volatileomics studies where manual data processing would be prohibitively time-consuming.
Chemical Synthesis and Derivatization Strategies in Research on Heptadec 10 Enal
De Novo Chemical Synthesis Approaches for Heptadec-10-enal and Analogues
The creation of this compound and its related analogues from basic chemical precursors, known as de novo synthesis, allows researchers to obtain pure samples for study. These methods are designed to control the molecule's structure, particularly the geometry of the carbon-carbon double bond.
Stereoselective Synthesis Methodologies
Achieving the correct stereochemistry—the specific three-dimensional arrangement of atoms—is a critical challenge in the synthesis of unsaturated compounds like this compound. Stereoselective methods are employed to ensure the desired isomer is produced, which is crucial as different isomers can have vastly different biological activities and properties.
Key strategies often involve well-established organometallic and coupling reactions that allow for precise control over the formation of the double bond. For instance, the Wittig reaction and its modifications (e.g., the Schlosser modification) are powerful tools for creating alkenes from aldehydes and ketones. By selecting the appropriate phosphorus ylide and reaction conditions, chemists can favor the formation of either the (Z)- (cis) or (E)- (trans) isomer of the C10=C11 double bond in the heptadecenal backbone.
Another common approach is the use of alkyne precursors. A C17 backbone containing a triple bond at the 10-position can be synthesized first. Subsequently, a stereoselective reduction of the alkyne can yield the desired alkene. For example, reduction using hydrogen gas with a Lindlar catalyst typically produces the (Z)-alkene, while a dissolving metal reduction (e.g., with sodium in liquid ammonia) yields the (E)-alkene.
These synthetic routes often require multiple steps involving the protection of the aldehyde functional group (or its introduction at a late stage) to prevent unwanted side reactions.
Table 1: Comparison of Stereoselective Synthesis Methods for Alkenes
| Method | Precursors | Typical Product | Key Reagents/Catalysts |
|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | (Z)- or (E)-Alkene | Phosphorus ylide, base (e.g., n-BuLi) |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Ester | Predominantly (E)-Alkene | Phosphonate ester, base (e.g., NaH) |
| Alkyne Reduction (Lindlar) | Alkyne | (Z)-Alkene | H₂, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) |
| Alkyne Reduction (Dissolving Metal) | Alkyne | (E)-Alkene | Na, liquid NH₃ |
| Suzuki Coupling | Vinyl boronic acid/ester, Vinyl halide | (Z)- or (E)-Alkene | Palladium catalyst, base |
| Negishi Coupling | Vinyl organozinc, Vinyl halide | (Z)- or (E)-Alkene | Palladium or Nickel catalyst |
Exploration of Enzymatic and Biocatalytic Routes for Synthesis
Enzymatic and biocatalytic methods offer a green chemistry alternative to traditional organic synthesis, often providing high selectivity under mild reaction conditions. nih.gov For the synthesis of fatty aldehydes like this compound, enzymes involved in lipid metabolism are of particular interest.
One researched pathway involves a tandem reaction using two specific enzymes. researchgate.net First, an α-dioxygenase (α-DOX) enzyme can convert a fatty acid precursor, such as oleic acid, into an intermediate hydroperoxide. This intermediate then spontaneously decomposes into a chain-shortened aldehyde. A second enzyme, a fatty aldehyde dehydrogenase (FALDH), can be used in a coupled reaction. researchgate.net Research has demonstrated the production of (Z)-8-heptadecenal, a close isomer of the target compound, using this enzymatic approach. researchgate.net By selecting a substrate with the double bond in the correct position, this biocatalytic system could theoretically be adapted to produce this compound.
The advantages of biocatalysis include high stereoselectivity, reduced need for protecting groups, and operation in aqueous media at ambient temperatures. nih.gov The development of such enzymatic routes relies on the discovery and engineering of enzymes with the desired substrate specificity and catalytic activity. nih.govmdpi.com
Table 2: Enzymes in Biocatalytic Aldehyde Synthesis
| Enzyme Class | Function | Example Substrate | Example Product |
|---|---|---|---|
| α-Dioxygenase (α-DOX) | Converts fatty acids to (n-1) aldehydes | Oleic Acid | (Z)-8-Heptadecenal researchgate.net |
| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids | Linoleic Acid | Hydroperoxy fatty acids |
| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides into aldehydes | 13-Hydroperoxyoctadecatrienoic acid | (Z)-3-Hexenal |
| Alcohol Dehydrogenase (ADH) | Oxidation of alcohols to aldehydes | Heptadec-10-en-1-ol | this compound |
Derivatization Techniques for Analytical Detection and Mechanistic Investigations
Direct analysis of aldehydes can be challenging due to their moderate polarity and potential for instability. Derivatization is a chemical modification technique used to convert the analyte into a product with properties more suitable for a given analytical method, thereby improving detection and separation. researchgate.net
Functionalization for Enhanced Chromatographic Resolution and Mass Spectrometric Sensitivity
To improve analysis by methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the aldehyde group of this compound can be reacted with a derivatizing agent. nih.govpsu.edu This process can enhance performance in several ways:
Increased Volatility for GC: Converting the polar aldehyde into a less polar, more volatile derivative (e.g., an oxime) can improve its behavior during GC analysis. researchgate.net
Addition of a Chromophore/Fluorophore for HPLC: For HPLC with UV-Visible or fluorescence detection, a reagent containing a light-absorbing (chromophore) or light-emitting (fluorophore) group is used. researchgate.net This dramatically increases the sensitivity of detection. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form highly colored hydrazones detectable by UV-Vis detectors. For even higher sensitivity, fluorescent tags like dansyl hydrazine (B178648) can be used.
Improved Ionization for Mass Spectrometry (MS): Derivatization can introduce a group that is easily ionized, leading to a stronger signal in the mass spectrometer. psu.edu Reagents can be chosen to produce characteristic fragmentation patterns, aiding in the confident identification of the compound. nih.govamegroups.cn For example, reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) creates a derivative that is highly sensitive for detection by GC with electron capture detection (ECD) or negative-ion chemical ionization mass spectrometry.
Table 3: Common Derivatizing Agents for Aldehydes
| Reagent Name | Abbreviation | Target Functional Group | Analytical Enhancement |
|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde, Ketone | Enhances GC-MS (ECNI), GC-ECD sensitivity |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde, Ketone | Adds UV-Vis chromophore for HPLC researchgate.net |
| Dansyl Hydrazine | Aldehyde, Ketone | Adds fluorophore for HPLC-Fluorescence detection | |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Aldehyde (enolizable) | Creates silyl (B83357) enol ether for GC-MS |
| Hydroxylamine Hydrochloride | | Aldehyde, Ketone | Forms oximes for improved GC stability |
Preparation of Labeled this compound for Tracing Metabolic Pathways
To understand how this compound is processed or synthesized within a biological system, researchers use stable isotope labeling. mdpi.com This involves synthesizing the molecule with one or more atoms replaced by their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov
The synthesis of labeled this compound would follow a standard chemical route, but would start with an isotopically enriched precursor. For example, to create a uniformly ¹³C-labeled version, one might start with a labeled fatty acid or a smaller labeled building block that is then used to construct the full C17 carbon skeleton.
Once the labeled this compound is introduced into a biological system (e.g., cell culture or an organism), its journey and transformation can be tracked using mass spectrometry. embopress.org The mass spectrometer can distinguish between the labeled compound and its unlabeled, naturally occurring counterpart due to the mass difference. By analyzing the masses of downstream metabolites, scientists can identify the products formed from this compound, providing direct evidence of its role in specific metabolic pathways. osti.gov This technique, known as stable isotope tracing, is a powerful tool for elucidating biochemical networks without the use of radioactive materials. mdpi.com
Biotechnological Applications and Environmental Research Focused on Heptadec 10 Enal
Microbial Production of Heptadec-10-enal and Related Fatty Aldehydes
The sustainable production of fatty aldehydes through microbial fermentation is an attractive alternative to chemical synthesis. frontiersin.org By leveraging the metabolic machinery of microorganisms, scientists are developing greener and more efficient production platforms. frontiersin.org
Engineering of Yeast and Cyanobacterial Strains for Enhanced Production
Yeast, particularly Saccharomyces cerevisiae, and photosynthetic cyanobacteria are primary candidates for the microbial production of fatty aldehydes. frontiersin.orgdiva-portal.org Genetic engineering strategies are employed to introduce and optimize pathways for the synthesis of these compounds. frontiersin.orgdiva-portal.org
In Saccharomyces cerevisiae, a common industrial host, researchers have successfully engineered strains for fatty aldehyde production. frontiersin.org One strategy involves expressing a fatty acyl-CoA reductase (FACR) to convert endogenous fatty acyl-CoAs into aldehydes. frontiersin.orgresearchgate.net Further improvements in aldehyde titers have been achieved by deleting competing pathways, such as those responsible for reducing aldehydes to alcohols, and by increasing the availability of the fatty acyl-CoA precursor. frontiersin.orgresearchgate.net For example, engineering an alcohol-forming fatty acyl-CoA reductase to inactivate its alcohol-reducing domain has been shown to enhance aldehyde production. researchgate.net
Cyanobacteria, such as Synechococcus elongatus, offer the advantage of producing fatty aldehydes directly from CO2 and sunlight. plos.orgoup.com The key to aldehyde production in these organisms is often the expression of an acyl-ACP reductase (AAR), which converts fatty acyl-ACPs from the fatty acid synthesis pathway into fatty aldehydes. plos.orgnih.gov The specificity of the AAR can be chosen to target the production of specific chain-length aldehydes. oup.com
| Engineered Microorganism | Key Engineering Strategy | Target Product(s) | Reference |
| Saccharomyces cerevisiae | Expression of engineered fatty acyl-CoA reductase (maFACR); Deletion of competing aldehyde dehydrogenase (ADH) pathways. | Aliphatic aldehydes, Alkanes/Alkenes | frontiersin.org |
| Synechocystis sp. PCC 6803 | Expression of fatty acyl-CoA reductase (maqu_2220); Knockout of aldehyde-deformylating oxygenase (sll0208) and acyl-ACP reductase (sll0209). | Fatty alcohols (via aldehyde intermediate) | d-nb.info |
| Saccharomyces cerevisiae | Deletion of acyl-CoA synthetases (FAA1, FAA4) to increase free fatty acid (FFA) supply; Expression of carboxylic acid reductase (CAR). | Fatty alcohols (via aldehyde intermediate) | acs.orgacs.org |
| Cyanobacteria | Overexpression of acyl-ACP reductase (AAR). | Fatty aldehydes, Free fatty acids, Wax esters | plos.orgnih.gov |
Metabolic Pathway Optimization for Sustainable Bioproduction
Achieving economically viable titers of fatty aldehydes requires comprehensive metabolic pathway optimization. nih.gov This involves enhancing the precursor supply, blocking competing pathways, and improving cofactor availability. nih.gov
A primary strategy is to increase the intracellular pool of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. nih.gov This can be accomplished by overexpressing enzymes like acetyl-CoA carboxylase (ACC). nih.gov Another critical step is the inhibition of β-oxidation, the pathway that degrades fatty acids. nih.gov Deleting key genes in this pathway, such as POX1 in yeast, prevents the breakdown of the desired fatty acid products. nih.gov
Furthermore, the supply of cofactors, particularly NADPH, which is essential for the reductive steps in fatty acid synthesis, can be a limiting factor. nih.gov Engineering the cell's central metabolism to regenerate NADPH more efficiently can significantly boost the production of fatty acid derivatives. nih.gov For instance, overexpressing NADP+-dependent dehydrogenases has been shown to increase the cellular NADPH pool. nih.gov
Environmental Monitoring of this compound Emissions
This compound is among the vast number of volatile organic compounds (VOCs) that are emitted into the environment from both natural and anthropogenic sources. frontiersin.orgmdpi.com Monitoring its presence is important for understanding atmospheric chemistry and aquatic ecology.
Assessment of Volatile Organic Compound Contributions in Atmospheric and Aquatic Environments
Long-chain unsaturated aldehydes, including isomers of heptadecenal, have been identified in the emissions from various biological sources, such as microalgae. frontiersin.org Studies on the volatilomes of microalgae have detected a range of fatty aldehydes and their corresponding alcohols, particularly under conditions of environmental stress like nitrogen deprivation. frontiersin.org For example, research on the microalga Lobosphaera incisa identified the emission of various fatty aldehydes. frontiersin.org Similarly, studies of the brown macroalga Halopteris scoparia have also reported the presence of unsaturated aldehydes in its volatile profile. mdpi.com These compounds can be released into the atmosphere and water, where they can participate in photochemical reactions and act as signaling molecules. frontiersin.org The presence of heptadecane, a related C17 hydrocarbon, has been noted as a major volatile compound in some spirulina supplements and in the green alga Codium adhaerens, suggesting that its aldehyde precursor, heptadecenal, is also likely produced. mdpi.comnih.gov
Research into Semiochemical-Based Pest Management Strategies
Semiochemicals are chemicals that convey signals between organisms and are increasingly being explored for environmentally benign pest management. justagriculture.inresearchgate.net They can be used to monitor and control pest populations by manipulating their behavior. justagriculture.inresearchgate.netresearchgate.net
Investigation of this compound as a Behavioral Modulator in Agricultural Pest Control Research
This compound has been identified as a component of the sex pheromone blend of certain lepidopteran pests. Pheromones are highly species-specific and can be used in traps for monitoring pest populations or in mating disruption strategies to prevent reproduction. justagriculture.inresearchgate.net The precise blend of major and minor components in a pheromone is often crucial for its effectiveness. While not typically a major component, the presence and ratio of compounds like this compound can significantly influence the behavioral response of the target insect. Research into the specific role of such minor components is essential for optimizing the efficacy and selectivity of pheromone-based control methods, making them a more sustainable alternative to broad-spectrum insecticides. justagriculture.inresearchgate.net
Future Perspectives and Emerging Research Avenues for Heptadec 10 Enal Studies
Development of Next-Generation Analytical Techniques for High-Throughput Profiling
The identification and quantification of volatile organic compounds (VOCs) such as Heptadec-10-enal have traditionally relied on methods like gas chromatography-mass spectrometry (GC-MS). nih.gov While powerful, these techniques are often limited in throughput due to the time-consuming chromatographic separation step. syft.com The future of pheromone analysis lies in the development and application of next-generation, high-throughput techniques that offer rapid and sensitive detection.
Direct-injection mass spectrometry (DIMS) techniques are at the forefront of this evolution, enabling the analysis of hundreds of samples per day. tofwerk.comchromatographyonline.com
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) : This is a powerful DIMS technique that analyzes volatile compounds in real-time directly from the air with high sensitivity and selectivity, eliminating the need for sample pre-concentration or chromatography. chromatographytoday.com SIFT-MS uses multiple soft chemical ionization agents to quantify VOCs, making it ideal for the high-throughput screening of air, water, or soil samples for trace amounts of aldehydes. syft.comchromatographytoday.comchromatographyonline.com
Direct Analysis in Real Time Mass Spectrometry (DART-MS) : DART-MS is another innovative ambient ionization method that allows for the direct analysis of pheromones from insect tissues with minimal to no sample preparation. rsc.org This technique uses a heated gas stream to desorb and ionize molecules directly from a surface, providing rapid chemical fingerprinting of single pheromone glands. rsc.orgresearchgate.net It is particularly valuable for untargeted profiling to discover not only this compound but also other related lipids and potential synergistic compounds in the gland's "secretome". rsc.org
These next-generation methods will enable researchers to conduct large-scale ecological studies, monitor pheromone release in real-time, and rapidly screen engineered organisms for production efficiency.
| Analytical Technique | Principle | Advantages for this compound Research | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and polarity before mass analysis. | High resolution, established libraries for identification. | Low throughput, requires sample extraction and preparation. syft.com |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Uses soft chemical ionization for real-time, direct gas analysis. | Very high throughput, no chromatography needed, high sensitivity. chromatographytoday.comchromatographyonline.com | May have difficulty distinguishing isomers without specific calibration. syft.com |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Ionizes analytes directly from surfaces with heated gas. | Extremely rapid, minimal sample preparation, good for surface analysis. rsc.orgresearchgate.net | Reproducibility can be challenging; primarily qualitative/semi-quantitative. rsc.org |
Integrative -Omics Approaches (e.g., Volatilomics, Metabolomics, Transcriptomics, Proteomics) to Unravel Complex Biological Roles
To fully comprehend the role of this compound, future research must move beyond the study of a single molecule and embrace a holistic, systems-level perspective. researchgate.netoup.com Integrative -omics approaches, which combine data from different molecular layers, are essential for unraveling the complex biology behind the production and perception of this pheromone. conicet.gov.arwikipedia.org
Volatilomics and Metabolomics : As a subset of metabolomics, volatilomics focuses on the complete profile of volatile organic compounds emitted by an organism. mdpi.comf1000research.com Applying this to an insect that produces this compound can reveal the full chemical vocabulary it uses, identifying other potential pheromone components, precursors, and metabolites that may act in synergy. annualreviews.org This provides a snapshot of the metabolic state and biochemical activities related to chemical signaling. mdpi.comannualreviews.org
Transcriptomics and Proteomics : These approaches are crucial for identifying the molecular machinery responsible for synthesizing this compound. By analyzing the genes (transcriptomics) and proteins (proteomics) that are active in pheromone glands, researchers can pinpoint the specific enzymes involved in the biosynthetic pathway, such as fatty acid synthases, desaturases, and fatty-acyl reductases (FARs). frontiersin.orgslu.se This is fundamental for understanding how its production is regulated.
Genomics : Sequencing the genome of the source organism provides the blueprint for all potential biosynthetic pathways. iita.orgcgiar.org Integrating genomic data with transcriptomic and proteomic findings allows for the definitive identification of the genes that encode the pheromone-producing enzymes, which is a critical step for subsequent metabolic engineering efforts. slu.seiita.org
By integrating these datasets, researchers can build comprehensive models that link genes to enzymes to the final pheromone blend, providing unprecedented insight into the regulation, evolution, and ecological function of chemical communication systems involving this compound. researchgate.netconicet.gov.ar
| -Omics Field | Area of Study | Application to this compound Research |
| Volatilomics/Metabolomics | The complete set of volatile organic compounds and metabolites. mdpi.com | Identifying the full pheromone blend, including synergistic compounds, and understanding metabolic responses to environmental cues. annualreviews.org |
| Transcriptomics | The complete set of RNA transcripts (gene expression). wikipedia.org | Identifying which genes for desaturases, reductases, etc., are expressed in pheromone glands during production. slu.se |
| Proteomics | The complete set of proteins. wikipedia.org | Quantifying the enzymes directly involved in the this compound biosynthetic pathway and their post-translational modifications. |
| Genomics | The complete set of an organism's DNA. wikipedia.org | Providing the genetic blueprint to locate and characterize the genes encoding the biosynthetic enzymes for future engineering. iita.org |
Discovery of Novel Biological Functions and Ecological Significance
While this compound is likely a pheromone, its biological role may be more nuanced. Long-chain fatty aldehydes and their derivatives are involved in a wide array of biological processes, and future research is expected to uncover novel functions beyond simple mate attraction.
Fatty aldehydes are known to be involved in a variety of cellular and ecological functions. creative-proteomics.com They can arise from the metabolism of fatty acids, sphingolipids, and other lipids. nih.gov While often rapidly metabolized, they can act as signaling molecules or intermediates. nih.gov Research into related compounds suggests several promising avenues for investigation:
Defense Mechanisms : In many insects, aldehydes are key components of defensive secretions used to deter predators. scielo.br this compound could play a dual role as both a pheromone and a defensive compound.
Precursor to Other Semiochemicals : Aldehydes are often metabolic intermediates. pnas.org For instance, insect-specific P450 enzymes can convert long-chain aldehydes into cuticular hydrocarbons, which are themselves crucial for preventing desiccation and for chemical communication. tandfonline.compnas.org It is plausible that this compound is a precursor to (Z,Z)-6,9-heptadecadiene, a hydrocarbon that functions as an alarm pheromone in some mite species. tandfonline.com
Kairomonal Activity : Pheromones are not only used by members of the same species. Predators and parasitoids often eavesdrop on these chemical signals, using them as kairomones to locate their hosts or prey. The ecological significance of this compound must therefore be considered within the entire community of interacting species.
Physiological Regulation : Beyond inter-organism communication, fatty aldehydes have been implicated in intracellular signaling and the regulation of physiological processes such as growth and development. creative-proteomics.commdpi.comtandfonline.com
| Potential Function | Ecological Significance | Supporting Evidence from Related Compounds |
| Sex/Aggregation Pheromone | Mediates mate finding and reproduction. | Common function for long-chain unsaturated aldehydes in insects. frontiersin.orgnih.gov |
| Defensive Allomone | Deters predators and competitors. | Aldehydes are major components of defensive secretions in many pentatomids. scielo.br |
| Kairomone | Informs natural enemies of host/prey location. | Pheromones are frequently co-opted by predators and parasitoids. |
| Biosynthetic Precursor | Serves as an intermediate for other functional molecules. | Long-chain aldehydes are precursors to cuticular hydrocarbons in insects. tandfonline.compnas.org |
Advancement of Sustainable and Scalable Biosynthetic Production Methodologies
The chemical synthesis of insect pheromones is often expensive, requires hazardous starting materials, and generates toxic waste, limiting their widespread use in agriculture for pest control. frontiersin.orgnih.gov A major future direction is the development of sustainable and scalable biosynthetic production platforms. Microbial cell factories, particularly engineered yeast, offer an environmentally friendly and potentially low-cost alternative using renewable feedstocks. nih.govengconfintl.org
Significant progress has been made in engineering the oleaginous yeast Yarrowia lipolytica and the common baker's yeast Saccharomyces cerevisiae to produce moth pheromones, which are structurally similar to this compound. frontiersin.orgnih.govnih.gov The key strategies for future development include:
Pathway Reconstruction : Introducing the specific fatty acyl-CoA desaturases and fatty acyl-CoA reductases (FARs) required to produce the C17 backbone and introduce the double bond at the correct position to form this compound. frontiersin.orgoup.com
Host Engineering : Modifying the yeast's native metabolism to increase the precursor pool. This involves upregulating fatty acid synthesis and blocking competing pathways that degrade the aldehyde product or divert precursors to storage lipids. nih.govnih.gov
Overcoming Toxicity : Aldehydes can be toxic to microbial cells, which limits production titers. nih.gov Future work will focus on strategies to mitigate this, such as adaptive laboratory evolution (ALE) to select for aldehyde-tolerant strains or implementing in situ product removal (ISPR) systems that continuously extract the aldehyde from the fermentation broth. sciepublish.com
Alternative Production Systems : Besides yeast, engineered plants like Camelina sativa are being explored as scalable "green factories" for producing pheromone precursors. oup.com Furthermore, advances in chemical catalysis, such as new metal-free catalysts that efficiently convert esters to aldehydes, present a parallel route for greener chemical synthesis. hun-ren.hu
These biotechnological and green chemistry approaches promise to make this compound and other valuable semiochemicals more accessible and economically viable for broad-scale application in integrated pest management. engconfintl.org
| Engineering Step | Objective | Key Genes/Techniques |
| Introduce Biosynthetic Pathway | Produce the target molecule this compound. | Heterologous expression of insect-derived desaturases and fatty acyl-CoA reductases (FARs). frontiersin.orgoup.com |
| Increase Precursor Supply | Boost the availability of fatty acyl-CoA precursors. | Overexpression of acetyl-CoA carboxylase (ACC1); deletion of storage lipid synthesis genes (e.g., DGA1). nih.gov |
| Reduce Product Degradation | Prevent the conversion of the aldehyde to alcohol or acid. | Knockout of endogenous alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). sciepublish.com |
| Mitigate Cytotoxicity | Remove toxic aldehyde from the cells to improve yield and viability. | In Situ Product Removal (ISPR) using an organic overlay; Adaptive Laboratory Evolution (ALE). sciepublish.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
